1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Description

Properties

IUPAC Name |

1-(oxan-2-yl)indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUKYBXQNXUXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656784 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-57-4 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

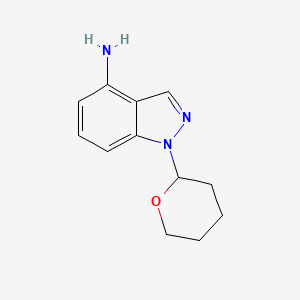

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine chemical structure

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the chemical entity this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential pharmacological relevance. The information presented herein is a synthesis of established chemical principles and data from reputable sources, intended to serve as a foundational resource for further investigation and application.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Many indazole-containing compounds have been developed as potent kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[4]

The subject of this guide, this compound, combines the pharmacologically significant 4-aminoindazole core with a tetrahydropyranyl (THP) protecting group. The amino group at the C4 position can serve as a crucial hydrogen bond donor in interactions with biological targets, while the THP group offers a means of selectively protecting the N1 position of the indazole ring during multi-step syntheses.[5] This makes the compound a valuable intermediate for the development of more complex and potentially more potent drug candidates.[5]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1053655-57-4 | [6][7] |

| Molecular Formula | C₁₂H₁₅N₃O | [6][7][8] |

| Molecular Weight | 217.27 g/mol | [6][7][8] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [7] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [8] |

| SMILES | C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | [8] |

| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of this compound is achieved through the N-protection of the starting material, 4-amino-1H-indazole, with 3,4-dihydro-2H-pyran (DHP). This reaction is typically catalyzed by an acid.

Reaction Mechanism

The mechanism for the THP protection of an indazole involves the acid-catalyzed activation of DHP to form a resonance-stabilized oxocarbenium ion. The indazole, acting as a nucleophile, then attacks this electrophilic intermediate. The regioselectivity of this reaction (attack at N1 vs. N2) can be influenced by steric and electronic factors of the indazole substrate. For many indazoles, the N1-protected product is thermodynamically favored.

Caption: Generalized mechanism for the acid-catalyzed THP protection of an indazole.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the THP protection of N-heterocycles.[9]

Materials:

-

4-Amino-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred solution of 4-amino-1H-indazole in anhydrous DCM at room temperature, add a catalytic amount of PTSA.

-

Slowly add 3,4-dihydro-2H-pyran (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure this compound.

Caption: A typical experimental workflow for the synthesis of the title compound.

Structural Elucidation and Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]

Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the indazole ring (multiple signals in the aromatic region).- A characteristic signal for the anomeric proton of the THP group (CH-O), typically a doublet of doublets.- Methylene protons of the THP ring (multiple signals in the aliphatic region).- A broad signal for the amino (NH₂) protons. |

| ¹³C NMR | - Aromatic carbons of the indazole ring.- The anomeric carbon of the THP group.- Aliphatic carbons of the THP ring. |

| Mass Spec. (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (217.27).- A prominent fragment ion corresponding to the loss of the THP group. |

Pharmacological Relevance and Future Perspectives

While specific biological activity data for this compound is not extensively reported in the public domain, the well-established pharmacological importance of the aminoindazole scaffold provides a strong rationale for its utility in drug discovery.

Aminoindazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4] For instance, certain substituted indazoles have shown potent inhibitory activity against kinases such as lymphocyte-specific kinase (Lck) and have been explored as potential anticancer agents.[10] The 4-amino group is often a key pharmacophoric feature, participating in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.

The THP-protected compound serves as a versatile intermediate, allowing for further chemical modifications at other positions of the indazole ring or at the amino group itself. Subsequent deprotection of the THP group under acidic conditions can then unveil the N1-H of the indazole, which may also be important for biological activity or for further functionalization.

Caption: A simplified representation of a kinase signaling pathway that can be targeted by indazole-based inhibitors.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its structure provides a versatile platform for the development of more complex molecules. The established biological importance of the aminoindazole scaffold, particularly in the context of kinase inhibition, underscores the potential of this compound as a key building block in the discovery of novel therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the identification of new drug candidates for a variety of diseases.

References

- Bax, B., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- Recent Progress in Chemistry and Biology of Indazole and its Deriv

- Next Peptide. (n.d.). 1053655-57-4 | this compound.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules.

- Sun, J.-H., et al. (2011). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry.

- ResearchGate. (2025). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.

- The Royal Society of Chemistry. (n.d.). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon mono.

- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Oriental Journal of Chemistry. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents.

- Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)

- OUCI. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies.

- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Peyressatre, M., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.

- Chemsigma. (n.d.). This compound [1053655-57-4].

- PubChemLite. (n.d.). 1-(tetrahydro-2h-pyran-2-yl)-1h-indazole-4-carboxylic acid.

- ChemUniverse. (n.d.). This compound.

- de la Torre, B. G., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.

- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

- PubChem. (n.d.). 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine.

- ResearchGate. (2025). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection.

- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans.

- Al-Blewi, F. F., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)

- Al-Blewi, F. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.

- National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

- mzCloud. (2021). 2 3 3 Tetrahydro 2H pyran 4 ylamino 3 oxetanyl methyl 1 2 oxazol 5 yl ethanol.

- Zhang, Z., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.

- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. (2025). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]

- 6. 1053655-57-4 | this compound | Next Peptide [nextpeptide.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. achmem.com [achmem.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery professionals. The indazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, making a thorough understanding of its derivatives essential for rational drug design.[1] This document consolidates available data on the compound's identity, structural characteristics, solubility, reactivity, and safety profile. Furthermore, it presents detailed, field-proven experimental protocols for key analytical procedures, including solubility determination and structural elucidation by X-ray crystallography, designed to support researchers in their laboratory workflows.

Compound Identification and Structure

This compound is a derivative of 4-aminoindazole, where the indazole nitrogen at position 1 is protected by a tetrahydropyran (THP) group. This protecting group is common in organic synthesis to increase lipophilicity and modulate the reactivity of the N-H group. The core structure combines the aromatic, bicyclic indazole system with a primary amine and a bulky, aliphatic ether group.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, 1-(oxan-2-yl)-1H-indazol-4-amine |

| CAS Number | 1053655-57-4[2][3] |

| Molecular Formula | C₁₂H₁₅N₃O[2][3] |

| Molecular Weight | 217.27 g/mol [3] |

| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N[2] |

Chemical Structure:

Core Physicochemical Properties

The physical state and storage requirements are critical for maintaining the integrity of the compound for research applications.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | ≥95% (Typical) | [3] |

| Storage Temperature | 2-8°C | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere. | [2] |

Solubility Profile

The solubility of a compound is fundamental to its handling in experimental settings, including reaction workups, purification, and formulation for biological assays. The structure of this compound suggests a complex solubility profile. The primary amine at the 4-position provides a basic handle for aqueous solubility in acidic conditions, while the indazole ring and the THP group contribute significant lipophilic character.

Amines are considered weak bases and their solubility in aqueous acid is a result of the formation of a more soluble ammonium salt.[4][5][6] A systematic approach is required to determine its solubility across different solvent types.

Logical Workflow for Solubility Assessment

Caption: Workflow for determining the solubility class of an organic amine.

Experimental Protocol for Solubility Determination

This protocol is adapted from standard qualitative organic analysis procedures.[5][7]

-

Preparation : Label four separate small test tubes (e.g., 13x100 mm). Accurately weigh approximately 25 mg of this compound into each tube.

-

Water Solubility :

-

To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions.

-

After each addition, stir vigorously with a glass rod or vortex for at least 30 seconds.

-

Observe the mixture. If a homogeneous solution forms, the compound is water-soluble. Test the resulting solution with pH paper. An amine should yield a basic pH (typically >8).[5]

-

-

Acid Solubility (5% HCl) :

-

To the second tube, add 0.75 mL of 5% aqueous HCl.

-

Stir vigorously. The causality for this test is the acid-base reaction between the hydrochloric acid and the basic 4-amino group, which should form the highly polar and water-soluble ammonium chloride salt.

-

Observe for complete dissolution. If the compound was insoluble in water but dissolves in 5% HCl, it is classified as an organic base.[7]

-

-

Base Solubility (5% NaOH) :

-

To the third tube, add 0.75 mL of 5% aqueous NaOH.

-

Stir vigorously. Given the absence of strongly acidic protons (the indazole N-H is protected), the compound is not expected to dissolve. This step serves as a negative control.

-

-

Organic Solvent Solubility :

-

To the fourth tube, add 0.75 mL of a common organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol).

-

Stir vigorously and observe for dissolution. The compound is expected to be soluble in many common organic solvents due to its significant nonpolar surface area.

-

Predicted Solubility Summary

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble to Insoluble | The large, nonpolar THP and indazole moieties likely dominate the hydrophilic contribution of the amine group. |

| 5% Aqueous HCl | Soluble | The basic 4-amino group will be protonated to form a water-soluble ammonium salt.[4] |

| 5% Aqueous NaOH | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a weak base. |

| Methanol, Dichloromethane | Soluble | "Like dissolves like"; the compound has significant organic character. |

Acidity, Basicity, and Lipophilicity

pKa (Acid Dissociation Constant)

The parent indazole ring is amphoteric, meaning it can act as both an acid and a base.[8]

-

Protonation (Basicity) : The pyrazole ring can be protonated. For the parent 1H-indazole, the pKa of the conjugate acid (indazolium) is approximately 1.04-1.31.[1][8]

-

Deprotonation (Acidity) : The N-H proton can be removed. For 1H-indazole, this pKa is approximately 13.86.[1][8]

For this compound:

-

The acidic N-H proton of the indazole is replaced by the THP group, so the high pKa value is no longer relevant.

-

The primary basic center is the 4-amino group. Aromatic amines are typically less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.

-

The indazole ring itself is a very weak base.

Therefore, the most relevant pKa is that of the conjugate acid of the 4-amino group. This value is expected to be in the range of 3-5, typical for anilines.

LogP (Partition Coefficient)

LogP, the logarithm of the partition coefficient between octanol and water, is a critical measure of a compound's lipophilicity. It is a key predictor of pharmacokinetic properties like absorption and membrane permeability.

-

The parent compound, 4-amino-1H-indazole, has a computed XLogP3 value of 0.9.[9]

-

The addition of the tetrahydropyran (THP) group, which consists of five methylene groups and an ether oxygen, will substantially increase the lipophilicity.

Expert Estimation : The LogP value for this compound is predicted to be significantly higher than 0.9, likely in the range of 2.0 to 2.5 .

| Parameter | Estimated Value | Basis of Estimation |

| pKa (Basic) | 3.0 - 5.0 | Based on the 4-amino group, analogous to substituted anilines. |

| LogP | 2.0 - 2.5 | Based on the XLogP3 of the parent amine plus the lipophilic contribution of the THP group.[9] |

Structural Characterization

Unambiguous confirmation of the molecular structure is paramount for any research application.[10] While several analytical techniques provide structural data, single-crystal X-ray crystallography is considered the gold standard for absolute structure determination.[10][11]

Logical Workflow for Structural Elucidation

Caption: A comprehensive workflow for the definitive structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of atoms. For this compound, the following ¹H NMR signals would be expected:

-

Aromatic Region (δ 6.5-8.0 ppm): Signals corresponding to the protons on the indazole ring.

-

Anomeric Proton (δ 5.0-5.5 ppm): A characteristic signal for the proton on the carbon adjacent to both the ring oxygen and the indazole nitrogen (C2 of the THP ring).[12]

-

THP Methylene Protons (δ 1.5-4.0 ppm): A series of complex multiplets corresponding to the 10 protons on the tetrahydropyran ring.[12]

-

Amine Protons (δ 3.5-5.0 ppm): A broad singlet for the -NH₂ protons, which may exchange with D₂O.

X-ray Crystallography Protocol

This generalized protocol outlines the steps to determine the solid-state structure of the title compound.

-

Crystallization (The Critical Step) :

-

Objective : To grow high-quality single crystals suitable for diffraction. This is often the most challenging step, requiring screening of various conditions.

-

Methodology : Slow evaporation is a common and effective technique.[10]

-

Procedure : a. Dissolve a high-purity sample (10-20 mg) of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or acetone) in a small, clean vial. Gentle warming may be used to aid dissolution. b. Add a less polar "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid. c. Add one or two drops of the primary solvent to redissolve the precipitate, resulting in a perfectly saturated solution. d. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.

-

-

Data Collection :

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα or Cu Kα radiation.[11]

-

-

Structure Solution and Refinement :

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using computational methods (e.g., direct methods) to generate an initial electron density map and atomic model.[11]

-

This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[10]

-

Safety and Handling

Based on data from suppliers, the compound is classified as harmful if swallowed. Standard laboratory safety precautions should be strictly followed.

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | ||

| Signal Word | Warning | |

| Hazard Statement(s) | H302: Harmful if swallowed. | [2] |

| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound as recommended (2-8°C, inert atmosphere) to ensure stability.

Conclusion

This compound is a solid compound with key physicochemical properties defined by its three main structural components. Its basicity is conferred by the 4-amino group, enabling solubilization in acidic media, a property that can be leveraged in purification and formulation. The lipophilic character, enhanced by the THP protecting group, suggests moderate to good cell permeability, a desirable trait in drug discovery. This guide provides the foundational data and experimental frameworks necessary for researchers to confidently handle, characterize, and utilize this promising indazole derivative in their scientific endeavors.

References

- A Comparative Guide to the Structural Confirmation of 7-Iodo-1H-indazole Derivatives Using X-ray Crystallography. BenchChem.

- Experiment 27 - Amines and Amides. Jay C. McLaughlin.

- Amine Unknowns. Unknown Source.

- This compound. Sigma-Aldrich.

- Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv

- Indazole. Wikipedia.

- 1H-indazol-4-amine. PubChem, NIH.

- This compound. Achmem.

- This compound.

- Amines and Amides: Properties Lab Manual. Studylib.

- This compound. ChemUniverse.

- This compound [1053655-57-4]. Chemsigma.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. achmem.com [achmem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. studylib.net [studylib.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

In-depth Technical Guide: A Robust Synthetic Pathway to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a key building block in contemporary medicinal chemistry. The synthesis is presented as a two-step process commencing with the protection of the N1-position of 4-nitro-1H-indazole with a tetrahydropyranyl (THP) group, followed by the reduction of the nitro moiety to the corresponding primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, thereby ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole nucleus is a privileged scaffold in drug discovery, and functionalization at the 4-position with an amino group provides a versatile handle for further molecular elaboration. The tetrahydropyranyl (THP) protecting group at the N1-position of the indazole ring serves to prevent unwanted side reactions during subsequent synthetic transformations and can be readily removed under acidic conditions.

The synthetic strategy detailed in this guide is a robust two-step sequence:

-

N1-Tetrahydropyranylation: The acidic proton on the N1-nitrogen of the indazole ring is protected with a THP group via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophilic indazole nitrogen.

-

Nitro Group Reduction: The nitro group at the 4-position of the THP-protected indazole is selectively reduced to a primary amine. This transformation is most commonly and efficiently achieved through catalytic hydrogenation or metal-mediated reduction.

This strategic approach ensures high regioselectivity in the protection step and a clean, high-yielding reduction to the final product.

Detailed Synthetic Pathway

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole

The first step in the synthesis is the protection of the N1-position of 4-nitro-1H-indazole with a tetrahydropyranyl (THP) group. This is a crucial step to ensure the regioselectivity of subsequent reactions and to prevent the indazole nitrogen from participating in undesired side reactions.

Mechanistic Insight: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the oxygen of the 3,4-dihydro-2H-pyran (DHP), leading to the formation of a resonance-stabilized oxocarbenium ion. The N1-nitrogen of the 4-nitro-1H-indazole then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation yields the N1-THP-protected indazole. While various acids can be employed, methanesulfonic acid is often a good choice due to its effectiveness and ease of handling. A patent for a similar transformation on a substituted nitroindazole utilizes methanesulfonic acid in a solvent like tetrahydrofuran (THF) or dichloromethane (CH2Cl2)[1].

Experimental Protocol:

-

Materials and Reagents:

-

4-Nitro-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

Methanesulfonic acid (MsOH)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of 4-nitro-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq.) dropwise.

-

Add a catalytic amount of methanesulfonic acid (MsOH, 0.05 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole as a solid.

-

Data Summary Table 1: Reaction Parameters for Step 1

| Parameter | Value |

| Starting Material | 4-Nitro-1H-indazole |

| Reagents | 3,4-Dihydro-2H-pyran, Methanesulfonic acid |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous NaHCO3 quench, EtOAc extraction |

| Purification | Flash column chromatography |

| Expected Yield | 85-95% |

Step 2: Synthesis of this compound

The second and final step is the reduction of the nitro group of the THP-protected intermediate to the desired primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option. An alternative, particularly useful for scalability and avoiding high-pressure equipment, is the use of a metal reductant like iron powder in the presence of an acid or an ammonium salt. A Chinese patent describes a similar reduction of a 4-nitro-1H-indazole derivative using iron and ammonium chloride[2].

Experimental Protocol (Method A: Catalytic Hydrogenation):

-

Materials and Reagents:

-

1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H2)

-

Celite® or a similar filter aid

-

-

Procedure:

-

To a solution of 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole (1.0 eq.) in methanol or ethyl acetate, add 10% palladium on carbon (10% w/w of the starting material).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (methanol or ethyl acetate).

-

Concentrate the filtrate under reduced pressure to yield this compound, which is often pure enough for subsequent use. If further purification is required, it can be achieved by recrystallization or column chromatography.

-

Experimental Protocol (Method B: Iron-mediated Reduction):

-

Materials and Reagents:

-

1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol (EtOH)

-

Water (H2O)

-

Celite® or a similar filter aid

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

-

Procedure:

-

To a mixture of 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole (1.0 eq.) and ammonium chloride (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (4.0 eq.) portion-wise with stirring.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add ethyl acetate to the residue and wash with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Data Summary Table 2: Reaction Parameters for Step 2

| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron-mediated Reduction |

| Starting Material | 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole | 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole |

| Reagents | 10% Pd/C, H2 gas | Iron powder, Ammonium chloride |

| Solvent | Methanol or Ethyl acetate | Ethanol/Water |

| Temperature | Room Temperature | Reflux (80-90 °C) |

| Reaction Time | 4-8 hours | 2-4 hours |

| Work-up | Filtration through Celite® | Filtration, Extraction |

| Purification | Often not required; optional column chromatography or recrystallization | Optional column chromatography |

| Expected Yield | >95% | 80-90% |

Workflow and Pathway Visualization

The overall synthetic workflow can be visualized as a two-step linear synthesis.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound from commercially available 4-nitro-1H-indazole. The described protocols for N1-THP protection and subsequent nitro group reduction are well-established and provide high yields of the desired products. The mechanistic insights and detailed experimental procedures offered herein are intended to provide researchers with a solid foundation for the successful synthesis of this important medicinal chemistry intermediate. The choice between catalytic hydrogenation and iron-mediated reduction for the second step allows for flexibility based on available laboratory equipment and scale of the reaction.

References

- A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). ResearchGate.

- CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health.

- Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. (2016). Research and Reviews.

- US3988347A - Process for the preparation of substituted indazoles. (1976). Google Patents.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2020). ACS Publications.

- WO2006048745A1 - Methods for preparing indazole compounds. (2006). Google Patents.

- Tetrahydropyranylation of Alcohols and Phenols. (n.d.). Royal Society of Chemistry.

- Synthesis of 1H-indazole: a combination of experimental and theoretical studies. (2018). OUCI.

- This compound. (n.d.). Next Peptide.

- US8022227B2 - Method of synthesizing 1H-indazole compounds. (2011). Google Patents.

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). Cambridge Open Engage.

- 1-(oxan-2-yl)-1H-pyrazol-4-amine. (n.d.). PubChem.

- Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). PubMed.

- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2003). ResearchGate.

- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). National Institutes of Health.

- SUBSTITUTED ARYL-AMINE DERIVATIVES AND METHODS OF USE. (2004). EPO.

- Nitroreductase-triggered indazole formation. (2022). ChemRxiv.

- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health.

- Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. (2021). National Institutes of Health.

Sources

Mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Abstract

The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. A prime example is the class of indazole-based protein kinase inhibitors that have revolutionized targeted cancer therapy. This guide focuses on a specific, yet under-characterized molecule, this compound. While direct empirical data on this compound is sparse, its structural features strongly suggest a role as a modulator of intracellular signaling pathways, most likely as a kinase inhibitor. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and confirm its mechanism of action. We will proceed under the primary hypothesis that this compound functions as a protein kinase inhibitor. This guide will detail the experimental strategies required to identify its molecular target(s), validate its mechanism of inhibition, and characterize its downstream cellular effects.

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure, is a recurring motif in a plethora of biologically active compounds.[1][2][3] Its unique electronic properties and rigid, planar geometry make it an ideal scaffold for interacting with the ATP-binding pocket of protein kinases.[1][2] Several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase, it highlights the versatility of the scaffold), feature the indazole core.[1][4] These precedents provide a strong rationale for investigating this compound as a potential kinase inhibitor. The tetrahydro-2H-pyran (THP) group may enhance solubility and cell permeability, while the 4-amino group can serve as a key hydrogen bond donor or acceptor, crucial for binding to the kinase hinge region.

Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the extensive literature on indazole derivatives, we hypothesize that this compound acts as a Type I or Type II ATP-competitive inhibitor of a specific protein kinase or a family of related kinases.[1][2][5][6][7]

-

Type I Inhibition: The compound binds to the active conformation of the kinase in the ATP-binding pocket, directly competing with endogenous ATP.

-

Type II Inhibition: The compound binds to the inactive (DFG-out) conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site.

The initial experimental strategy will therefore focus on identifying the putative kinase target(s) and subsequently characterizing the nature of this inhibition.

Experimental Workflow for Target Identification and Mechanistic Validation

The following is a comprehensive, step-by-step experimental plan to elucidate the mechanism of action of this compound.

Phase 1: Target Identification and Initial Validation

The primary objective of this phase is to identify the protein kinase(s) that directly interact with the compound.

A broad, unbiased screen against a large panel of kinases is the most efficient starting point.

Experimental Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare serial dilutions to be used in the assay.

-

Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp.) that offers a panel of at least 400 human kinases.

-

Assay Principle: The assay typically measures the phosphorylation of a substrate peptide by a given kinase in the presence of the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

-

Execution: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >70% inhibition.

Data Presentation: Kinome Profiling Hits

| Kinase Target | Family | % Inhibition at 1 µM |

| Hypothetical Hit 1 | e.g., Tyrosine Kinase | e.g., 95% |

| Hypothetical Hit 2 | e.g., Ser/Thr Kinase | e.g., 88% |

| Hypothetical Hit 3 | e.g., Tyrosine Kinase | e.g., 75% |

The top hits from the kinome screen must be validated through dose-response studies to determine their potency (IC₅₀).

Experimental Protocol: In Vitro IC₅₀ Determination

-

Reagents: Obtain purified, active recombinant enzyme for the top 3-5 kinase hits, their corresponding substrates, and ATP.

-

Assay Setup: In a 96- or 384-well plate, set up reactions containing the kinase, substrate, and varying concentrations of the test compound (typically a 10-point, 3-fold serial dilution starting from 100 µM).

-

Reaction Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (usually at or near the Kₘ for each kinase).

-

Detection: After a defined incubation period, quantify the extent of substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values for Validated Hits

| Kinase Target | IC₅₀ (nM) |

| Hypothetical Hit 1 | e.g., 50 |

| Hypothetical Hit 2 | e.g., 250 |

| Hypothetical Hit 3 | e.g., 1200 |

Phase 2: Elucidation of the Inhibition Mechanism

Once a primary target with a potent IC₅₀ is confirmed, the next step is to understand how the compound inhibits the kinase.

This assay determines if the compound competes with ATP for binding to the kinase.

Experimental Protocol: Michaelis-Menten Kinetics

-

Assay Setup: Perform the kinase assay as described for IC₅₀ determination, but with two key variables:

-

Vary the concentration of the test compound (e.g., 0x, 1x, 2x, and 5x the IC₅₀).

-

For each compound concentration, perform a titration of ATP (e.g., 8 concentrations ranging from 0.1x to 10x the Kₘ of ATP).

-

-

Data Analysis:

-

For each concentration of the inhibitor, plot the reaction velocity against the ATP concentration.

-

Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

-

Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

-

Uncompetitive Inhibition: The lines will be parallel.

-

-

Visualization: Predicted Lineweaver-Burk Plot for ATP-Competitive Inhibition

Caption: Lineweaver-Burk plot illustrating competitive inhibition.

Confirming that the compound binds to its target in a cellular context is crucial.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Lysis: Culture a relevant cell line (expressing the target kinase) and prepare a cell lysate.

-

Compound Incubation: Incubate aliquots of the lysate with either the test compound or vehicle (DMSO).

-

Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are stabilized and will denature at a higher temperature.

-

Protein Separation: Centrifuge the samples to pellet the aggregated (denatured) proteins. The supernatant contains the soluble, non-denatured protein.

-

Detection: Analyze the amount of the target kinase remaining in the supernatant by Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization: Expected CETSA Melt Curve Shift

Caption: CETSA demonstrates target engagement via thermal stabilization.

Phase 3: Characterization of Cellular Activity

The final phase connects target inhibition to a cellular phenotype.

If the compound inhibits a kinase, it should block the phosphorylation of its known downstream substrates.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Treat a relevant cell line with increasing concentrations of the test compound for a defined period. If the pathway is activated by a specific ligand (e.g., a growth factor), stimulate the cells in the presence or absence of the inhibitor.

-

Lysate Preparation: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate (e.g., p-ERK) and the total form of the substrate (e.g., total ERK) as a loading control.

-

Detection and Analysis: Use chemiluminescence or fluorescence to detect the antibody-bound proteins. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualization: Hypothetical Signaling Pathway Inhibition

Caption: Proposed signaling pathway and point of inhibition.

Assess the impact of the compound on a relevant cellular process that is regulated by the target kinase.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the test compound.

-

Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).

-

Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven approach to elucidate the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to specific, mechanistic, and cellular studies, researchers can confidently identify the molecular target(s) and characterize the biological activity of this compound. The indazole scaffold continues to be a rich source of novel therapeutics, and a thorough understanding of the mechanism of action of new derivatives is paramount for their successful development. Future studies could include structural biology (co-crystallization with the target kinase), in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed.

- Design of indazole derivatives 32-33 as TTK inhibitors. (n.d.). ResearchGate.

- Indazole derivatives as inhibitors of FGFR1. (n.d.). ResearchGate.

- WO2009106980A2 - Indazole derivatives. (n.d.). Google Patents.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). ChemUniverse.

- US 20230174508A1. (n.d.). Googleapis.com.

- This compound. (n.d.). Achmem.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate.

- This compound. (n.d.). Sigma-Aldrich.

- This compound [1053655-57-4]. (n.d.). Chemsigma.

- This compound. (n.d.). ChemicalBook.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.

- 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. (n.d.). PubChem.

- 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine | 478832-10-9. (n.d.). ChemicalBook.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023). National Center for Biotechnology Information.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. (n.d.). ChemRxiv.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Indazole Scaffold: A Technical Guide to Unlocking the Therapeutic Potential of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] This technical guide centers on 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine , a specific indazole derivative for which public domain data on biological activity is currently limited. However, the structural motifs present in this molecule—the indazole core, the protected amine, and the tetrahydro-2H-pyran (THP) group—suggest significant potential for therapeutic applications. This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the known biological landscape of indazole derivatives, offering a predictive framework and a practical guide to investigate the therapeutic promise of this compound. We will delve into the established activities of related compounds, propose potential mechanisms of action, and provide detailed experimental protocols for its biological evaluation.

Introduction: The Significance of the Indazole Core

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated a remarkable diversity of pharmacological effects, including anti-cancer, anti-inflammatory, anti-bacterial, and potent kinase inhibitory activities.[1][3][5] Several indazole-containing drugs have reached the market, such as Niraparib (a PARP inhibitor for ovarian cancer), Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma), and Granisetron (a 5-HT3 antagonist for chemotherapy-induced nausea), underscoring the clinical relevance of this scaffold.[1][6]

The compound of interest, This compound (CAS No. 1053655-57-4), features a key modification: a tetrahydropyran (THP) group protecting the N1 position of the indazole ring. This protecting group strategy is often employed during synthesis to improve yields and facilitate specific chemical transformations.[7] The presence of the 4-amino group provides a crucial handle for further chemical derivatization, allowing for the exploration of a wide chemical space to modulate biological activity.

The Biological Activity Landscape of Indazole Derivatives: A Predictive Framework

Given the absence of specific biological data for this compound, we can infer its potential activities by examining structurally related indazole derivatives. The indazole scaffold has been successfully exploited to target a variety of biological pathways.

Kinase Inhibition: A Prominent Role in Oncology

A significant portion of research on indazole derivatives has focused on their ability to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

-

Tyrosine Kinase Inhibition: Many indazole-based compounds are potent inhibitors of tyrosine kinases. For instance, derivatives of 1H-indazol-3-amine have shown inhibitory activity against Bcr-Abl, a fusion protein associated with chronic myeloid leukemia.[1] Pazopanib, another example, targets multiple tyrosine kinases including VEGFR and PDGFR. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, crucial for interaction with the ATP-binding site of kinases.[5]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Novel series of 1H-indazole derivatives have been identified as inhibitors of FGFR kinases, which are implicated in cell proliferation and differentiation.[1]

-

Other Kinase Targets: Indazole derivatives have also been developed as inhibitors of Pim kinases, Extracellular signal-regulated kinases (ERK1/2), and Anaplastic Lymphoma Kinase (ALK), highlighting the versatility of this scaffold in targeting different kinase families.[1]

Antibacterial Activity: Targeting Bacterial DNA Gyrase

In the face of rising antimicrobial resistance, novel antibacterial agents are urgently needed. Indazole derivatives have emerged as a promising class of bacterial DNA gyrase B (GyrB) inhibitors.[7] Structure-based drug design has led to the discovery of indazoles with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Anti-inflammatory and Other Activities

The biological activities of indazoles extend beyond oncology and infectious diseases. They have been investigated for:

-

Anti-HIV activity [1]

-

Antifungal effects [1]

-

Anti-proliferative activity against various cancer cell lines , including lung, prostate, and hepatoma cells.[5]

The diverse biological activities of indazole derivatives are summarized in the table below.

| Biological Activity | Target/Mechanism | Example Indazole Derivatives |

| Anticancer | Tyrosine Kinase Inhibition (e.g., Bcr-Abl, VEGFR) | Pazopanib, Axitinib[1][6] |

| PARP Inhibition | Niraparib[1] | |

| FGFR Inhibition | 1H-indazole-based derivatives[1] | |

| Pim Kinase Inhibition | 6-azaindazole derivatives[1] | |

| Antibacterial | DNA Gyrase B (GyrB) Inhibition | Novel indazole class[7] |

| Anti-emetic | 5-HT3 Receptor Antagonism | Granisetron[3][6] |

| Anti-inflammatory | (Various) | Benzydamine[3][5] |

Proposed Research Workflow for this compound

To elucidate the biological activities of this compound, a systematic and tiered screening approach is recommended. The following workflow provides a logical progression from initial broad screening to more focused mechanistic studies.

Figure 1: Proposed research workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

The following section provides step-by-step methodologies for key experiments proposed in the research workflow.

Protocol 1: Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives is a crucial first step. The THP protection of the indazole nitrogen is a common strategy to improve solubility and allow for selective reactions at other positions.[7]

Objective: To synthesize and purify this compound and its derivatives for biological testing.

Materials:

-

4-Amino-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 4-amino-1H-indazole in anhydrous DCM, add a catalytic amount of PPTS.

-

Slowly add 3,4-dihydro-2H-pyran (DHP) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality: The use of PPTS as a mild acid catalyst is crucial to promote the addition of the indazole NH to DHP without causing degradation of the starting material. The workup with sodium bicarbonate neutralizes the acidic catalyst.

Protocol 2: In Vitro Kinase Inhibition Assay

Given the prevalence of kinase inhibitory activity among indazole derivatives, a broad kinase panel screening is a logical starting point.

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Purified recombinant kinases

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Test compound (this compound) dissolved in DMSO

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.

-

Add the test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known kinase inhibitor as a positive control and a vehicle (DMSO) control ensures the validity of the assay. Running the assay in triplicate provides statistical robustness.

Potential Signaling Pathways and Molecular Targets

Based on the activities of related indazole compounds, this compound could potentially modulate several key signaling pathways.

Figure 2: Potential molecular targets and downstream cellular effects of this compound based on the known activities of the indazole scaffold.

Conclusion and Future Directions

While the biological activities of this compound are yet to be specifically reported, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. The indazole core is a proven pharmacophore, and the 4-amino group offers a gateway for the synthesis of a diverse library of analogues. This guide provides a comprehensive framework for initiating the biological evaluation of this promising molecule. Future research should focus on a systematic screening cascade, beginning with broad phenotypic assays and progressing to specific target-based and in vivo studies. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this and other novel indazole derivatives.

References

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

- MSDS of 2-[1-(Tetrahydro-pyran-2-YL)-1H-imidazol-4-YL]-benzaldehyde. Capot Chemical. [Link]

- Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- This compound. ChemUniverse. [Link]

- This compound [1053655-57-4]. Chemsigma. [Link]

- 1053655-57-4 | this compound. Next Peptide. [Link]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Indazole From Natural Resources And Biological Activity.

- 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro- pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors.

- New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evalu

- 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. PubChem. [Link]

- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. RSC Medicinal Chemistry. [Link]

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry. [Link]

- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermedi

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. This has led to the successful development of several FDA-approved drugs for a range of therapeutic areas, including oncology and supportive care. The inherent stability and synthetic tractability of the indazole core make it a cornerstone for the construction of vast chemical libraries aimed at discovering novel therapeutic agents.[3][4] This guide focuses on a particularly valuable derivative, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, detailing its chemical identity, synthesis, and critical role as a building block in the development of next-generation therapeutics.

Section 1: Core Compound Identification and Properties

Nomenclature and Chemical Identity

The subject of this guide is the specific indazole derivative, this compound. The tetrahydropyran (THP) group attached to the N-1 position of the indazole ring serves as a crucial protecting group. This strategic protection of the indazole nitrogen facilitates selective functionalization at other positions of the molecule, a common and essential tactic in multi-step organic synthesis.[5]

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 1053655-57-4 |

| Molecular Formula | C₁₂H₁₅N₃O[6] |

| Molecular Weight | 217.27 g/mol [6] |

| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N |

Synonyms

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms:

-

1-tetrahydro-2H-pyran-2-yl-1H-indazol-4-amine

-

4-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

1-(Oxan-2-yl)-1H-indazol-4-amine

Physicochemical and Safety Data

A comprehensive understanding of a compound's properties is paramount for its effective use in a research setting.

Table 2: Physicochemical and Safety Information

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | Typically ≥95% (Commercial) | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |

| Hazard Statements | H302 (Harmful if swallowed) | [7] |

| GHS Pictograms | GHS07 (Exclamation mark) | [7] |

Section 2: Synthesis and Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the THP protecting group, revealing 4-amino-1H-indazole as the immediate precursor. The amino group can be derived from the reduction of a nitro group, leading back to 4-nitro-1H-indazole. This common precursor can then be protected with the THP group. The synthesis of 4-nitro-1H-indazole itself is a well-established process.

Caption: Retrosynthetic pathway for the target compound.

Representative Synthetic Protocol

The following protocol is a representative, logical synthesis based on established chemical transformations for this class of compounds.

Workflow: Synthesis of this compound

Caption: Step-by-step synthesis workflow.

Step-by-Step Methodology:

-

Protection of 4-Nitro-1H-indazole:

-

To a solution of 4-nitro-1H-indazole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1.2 equivalents of 3,4-dihydro-2H-pyran (DHP).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole. A patent for a similar transformation suggests using methanesulfonic acid in a solvent like DMF or THF.[8]

-

-

Reduction of the Nitro Group:

-

Dissolve the purified 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole in a solvent mixture, such as ethanol and water.

-

Add an excess of a reducing agent. Common choices include iron powder with ammonium chloride or tin(II) chloride dihydrate.[8]

-

Alternatively, catalytic hydrogenation can be employed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Heat the reaction mixture to reflux or stir at room temperature for hydrogenation, monitoring by TLC until the starting material is consumed.

-

If using a metal reductant, filter the reaction mixture through celite to remove inorganic solids.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

-

Deprotection Strategies

The THP group is prized for its stability under a range of conditions, yet it can be readily removed when necessary. This cleavage is typically achieved under acidic conditions.

-

Methodology: Dissolving the THP-protected compound in a protic solvent like methanol or ethanol and treating it with a catalytic amount of a strong acid (e.g., HCl, trifluoroacetic acid) will efficiently cleave the acetal and liberate the N1-H of the indazole.[5] The reaction is typically rapid at room temperature.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a highly valuable intermediate. Its utility stems from the presence of two key functionalities: the protected indazole nitrogen and the free 4-amino group. This allows for a modular and strategic approach to building complex molecules.

Role as a Versatile Building Block

The primary application of this compound is as a scaffold for further chemical elaboration. The 4-amino group serves as a versatile nucleophilic handle for a variety of chemical transformations:

-

Amide and Sulfonamide Formation: The amine can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amide and sulfonamide linkages, respectively. These are common functional groups in kinase inhibitors, often involved in hydrogen bonding with the hinge region of the kinase domain.

-

Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Cross-Coupling Reactions: The amino group can be used in Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides, further expanding the structural diversity of the resulting molecules.

Caption: Applications of the core compound in synthesis.

Target Classes and Therapeutic Areas

The indazole scaffold, and specifically 4-aminoindazole derivatives, have been instrumental in the development of inhibitors for several important drug target classes.

-

Protein Kinase Inhibitors: This is arguably the most significant area of application. The 4-aminoindazole moiety can act as a bioisostere for other hinge-binding motifs, such as aminopyrimidines or aminopyrazoles.[9] The indazole core effectively presents substituents into the ATP-binding pocket of kinases. Research has shown that N-4-pyrimidinyl-1H-indazol-4-amine derivatives are potent inhibitors of kinases like Lck, and they offer improved pharmacokinetic properties compared to their phenol isosteres.[9] Other kinases targeted by indazole-based inhibitors include ITK (Interleukin-2 inducible T-cell kinase), FGFRs (Fibroblast growth factor receptors), and IRAK4 (interleukin-1 receptor associated kinase-4).[10][11]

-